![molecular formula C9H9ClN4 B2588806 [2-クロロ-4-(1H-1,2,4-トリアゾール-1-イル)フェニル]メタンアミン CAS No. 1340151-84-9](/img/structure/B2588806.png)
[2-クロロ-4-(1H-1,2,4-トリアゾール-1-イル)フェニル]メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine is a compound that features a triazole ring attached to a phenyl group, which is further substituted with a chlorine atom and a methanamine group.
科学的研究の応用
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Biochemical Pathways
Related compounds have been shown to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated cytotoxic activities against certain cancer cell lines .
生化学分析
Biochemical Properties
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine plays a significant role in biochemical reactions due to its ability to form non-covalent interactions with enzymes, proteins, and other biomolecules. The triazole ring in this compound can engage in hydrogen bonding and dipole interactions, which are crucial for binding to biological receptors . This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . Additionally, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways .
Cellular Effects
The effects of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, such as MCF-7 and HCT-116, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine exhibits cytotoxic effects by inducing apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and receptors through hydrogen bonding and dipole interactions . It can inhibit the activity of enzymes such as cytochrome P450, leading to changes in metabolic pathways . Additionally, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of cellular processes, including cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function need to be further investigated . Long-term exposure to [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine vary with different dosages in animal models . At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine can affect the metabolism of other drugs by inhibiting or inducing the activity of drug-metabolizing enzymes . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine within cells are influenced by its interactions with transporters and binding proteins . These interactions determine the bioavailability and efficacy of this compound in different tissues .
Subcellular Localization
The subcellular localization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, which is then reacted with a chlorinated phenyl derivative to introduce the chlorine atom and methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
化学反応の分析
Types of Reactions
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazol-3-amine: A triazole derivative with similar structural features and applications.
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methanamine group enhances its reactivity and potential for diverse applications .
特性
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-3-8(2-1-7(9)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQIANVDFCGMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
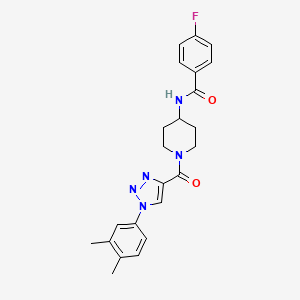
![1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE](/img/structure/B2588727.png)
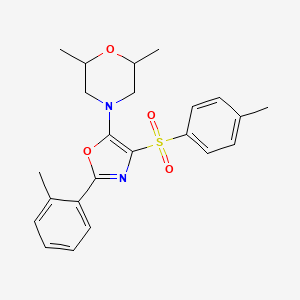
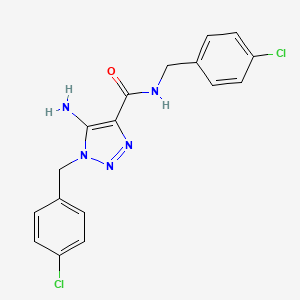
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)

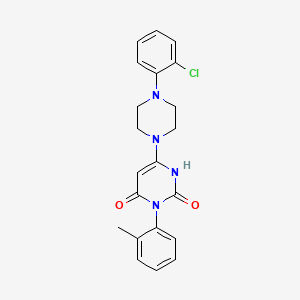
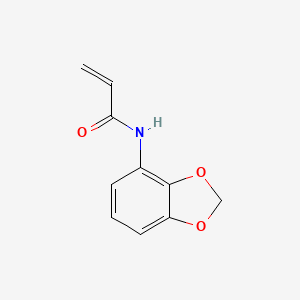
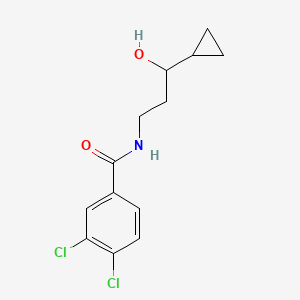



![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)
